

Application Notes and Protocols for the Synthesis of Selective BCAT1 Inhibitors

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Compound of Interest					
Compound Name:	BCAT-IN-1				
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Introduction

Branched-chain amino acid transaminase 1 (BCAT1) is a cytosolic enzyme that plays a pivotal role in the metabolism of branched-chain amino acids (BCAAs), which are essential nutrients for cell growth and proliferation.[1] Upregulation of BCAT1 has been implicated in the progression of various cancers, including glioblastoma, leukemia, and lung cancer, making it an attractive therapeutic target.[1] BCAT1 contributes to tumorigenesis by reprogramming BCAA metabolism to support the high metabolic demands of cancer cells. Selective inhibition of BCAT1 offers a promising strategy to disrupt cancer cell metabolism and impede tumor growth.
[1] This document provides detailed application notes and protocols for the synthesis of selective BCAT1 inhibitors, their characterization, and the assessment of their biological activity.

Data Presentation: Inhibitory Potency of Selective BCAT1 Inhibitors

The following table summarizes the in vitro inhibitory potency of representative selective BCAT1 inhibitors against the human BCAT1 enzyme.



Compound ID	Chemical Class	BCAT1 IC50 (nM)	BCAT2 IC50 (nM)	Selectivity (BCAT2/BC AT1)	Reference
BAY-069	(Trifluorometh yl)pyrimidined ione	31	153	4.9	[2]
ERG240	Leucine analog	0.1 - 1	No inhibition	>1000	[3]
Compound 7	Bicyclo[3.2.1] octene- bearing GABA derivative	780,000	Not Reported	Not Reported	
WQQ-345	Bridged bicyclic GABA derivative	4,870,000	Not Reported	Not Reported	•
Gabapentin	GABA analog	5,070,000	Not Reported	Not Reported	-

Experimental Protocols

Protocol 1: Synthesis of a Bicyclo[3.2.1]octene-bearing GABA Derivative (Compound 7)

This protocol describes the multi-step synthesis of compound 7, a potent BCAT1 inhibitor with a unique bridged bicyclic skeleton.

Workflow for the Synthesis of Compound 7





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Caption: Synthetic workflow for Compound 7.

Step 1: Synthesis of Alcohol (38) from Norbornadiene (34)

- To a solution of norbornadiene (34) in dried n-hexane at -35°C, add potassium tert-butoxide (t-BuOK) followed by the dropwise addition of bromoform (CHBr3).
- Allow the reaction mixture to warm to room temperature and stir until completion.
- Work up the reaction and purify to obtain dibromoolefin (35).
- Reduce dibromoolefin (35) with lithium aluminum hydride (LiAlH4) in dried tetrahydrofuran (THF) at room temperature to yield monobromoolefin (36).
- Treat monobromoolefin (36) with formic acid (HCO2H) to produce formate (37).
- Hydrolyze formate (37) with sodium hydroxide (NaOH) in aqueous ethanol at room temperature to afford alcohol (38).

Step 2: Synthesis of Ketone (51) from Alcohol (38)

- Oxidize alcohol (38) with Jones reagent in acetone at 0°C to obtain ketone (48).
- Protect the carbonyl group of ketone (48) as a cyclic ketal (49) by reacting with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) in refluxing benzene with azeotropic removal of water.



- Perform a bromine-lithium exchange on cyclic ketal (49) using n-butyllithium (n-BuLi) followed by quenching with water to give ketal (50).
- Deprotect the cyclic ketal in (50) using p-TsOH in refluxing acetone/water to yield ketone (51).

Step 3: Synthesis of Compound 7 from Ketone (51)

 Follow a similar multi-step sequence as described for the synthesis of related GABA derivatives, starting from ketone (51). This involves a Henry reaction with nitromethane, followed by the addition of a tert-butyl acetate enolate, deprotection of the tert-butyl ester, and finally, reduction of the nitro group to the amine to yield compound 7.

Protocol 2: Synthesis of (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor (BAY-069)

This protocol outlines the five-step synthesis of BAY-069, a potent dual inhibitor of BCAT1 and BCAT2.

Workflow for the Synthesis of BAY-069



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Caption: Synthetic workflow for BAY-069.

- Step 1: Ullmann-type Reaction. Start with commercially available 2-bromo-4-nitronaphthalen-1-amine and subject it to a copper(I)-catalyzed Ullmann-type reaction to form the corresponding methylaryl ether (39).
- Step 2: Sandmeyer-type Reaction. Convert the aniline moiety of (39) into the aryl chloride (40) using a Sandmeyer-type reaction with tert-butyl nitrite as the diazotization reagent.



- Step 3: Nitro Group Reduction. Reduce the nitro group of (40) to an amine (41) using iron powder under acidic conditions.
- Step 4: Carbamate Formation. Convert the resulting amine (41) into the methyl carbamate (42) using standard conditions.
- Step 5: Final Cyclization. The final steps involve the cyclization to form the (trifluoromethyl)pyrimidinedione ring system of BAY-069.

Protocol 3: BCAT1 Enzyme Inhibition Assay

This is a coupled enzyme assay to determine the inhibitory activity of compounds against BCAT1. The assay measures the consumption of NADH, which is proportional to BCAT1 activity.

Materials:

- BCAA Assay Buffer
- BCAA Enzyme Mix (containing leucine dehydrogenase)
- WST Substrate Mix
- · Leucine Standard
- Test compounds
- 96-well microplate
- Spectrophotometric multiwell plate reader

Procedure:

- Prepare a Leucine standard curve by diluting a 10 mM Leucine Standard to concentrations ranging from 0 to 10 nmole/well.
- Prepare test compound solutions at various concentrations.
- In a 96-well plate, add 50 μL of BCAA Assay Buffer to all wells.



- Add the appropriate volume of Leucine standard or test compound solution to the respective wells.
- Prepare a Reaction Mix containing BCAA Assay Buffer, BCAA Enzyme Mix, and WST Substrate Mix according to the kit manufacturer's instructions.
- Add 50 μL of the Reaction Mix to each well.
- Incubate the plate for 30 minutes at room temperature, protected from light.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the percent inhibition for each test compound concentration and determine the IC50 value.

Protocol 4: Cell Proliferation Assay (CCK-8)

This protocol is for assessing the effect of BCAT1 inhibitors on the proliferation of cancer cells.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Test compounds
- Cell Counting Kit-8 (CCK-8)
- 96-well cell culture plate
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of approximately 5000 cells/well in 100 μL of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

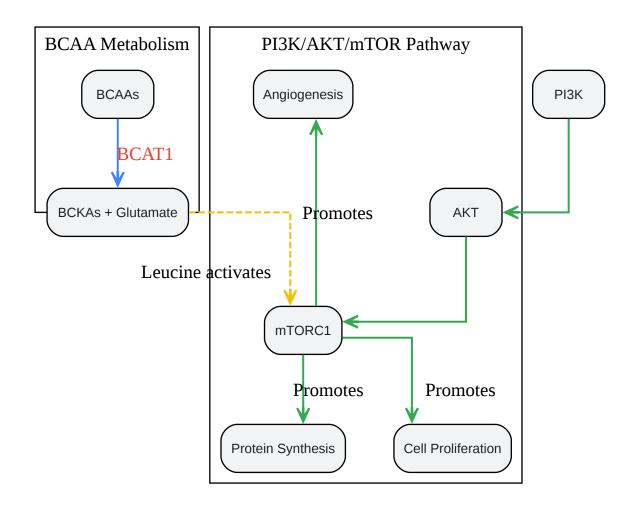


- Add various concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO).
- Incubate the plate for an appropriate duration (e.g., 24, 48, or 72 hours).
- Add 10 μL of CCK-8 solution to each well.
- Incubate the plate for 1-4 hours in the incubator.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Signaling Pathways BCAT1 and the PI3K/AKT/mTOR Signaling Pathway

BCAT1 has been shown to activate the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and angiogenesis in cancer. The catabolism of BCAAs by BCAT1, particularly leucine, can activate mTORC1.





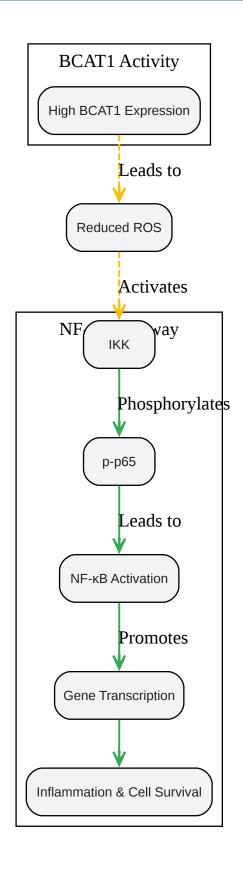
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Caption: BCAT1 activates the PI3K/AKT/mTOR pathway.

BCAT1 and the NF-kB Signaling Pathway

Overexpression of BCAT1 can lead to the activation of the NF-kB signaling pathway, which is involved in inflammation, cell survival, and tumorigenesis. This can occur through the modulation of reactive oxygen species (ROS) levels.





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Caption: BCAT1 promotes NF-кВ pathway activation.



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